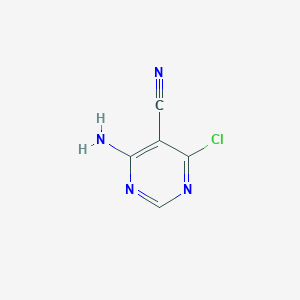

4-Amino-6-chloropyrimidine-5-carbonitrile

Description

BenchChem offers high-quality 4-Amino-6-chloropyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-chloropyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-6-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVMFCKRFRCMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483831 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60025-09-4 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-chloropyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 60025-09-4

This technical guide provides a comprehensive overview of 4-Amino-6-chloropyrimidine-5-carbonitrile, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a robust experimental protocol for its synthesis, and its significant role as a building block in the creation of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

4-Amino-6-chloropyrimidine-5-carbonitrile is a white solid organic compound.[1] Its structure, featuring a pyrimidine core with amino, chloro, and nitrile functional groups, makes it a versatile precursor in organic synthesis. The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60025-09-4 | [1] |

| Molecular Formula | C5H3ClN4 | |

| Molecular Weight | 154.56 g/mol | |

| Melting Point | 200°C (decomposes) | [1] |

| Boiling Point (Predicted) | 402.4 ± 45.0 °C at 760 mmHg | |

| Density (Predicted) | 1.53 g/cm³ | |

| Appearance | White solid | [1] |

| Purity | ≥98% | [1] |

| LRMS (m/z) | 155 (M+1)+ | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Experimental Protocol: Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile

The following protocol describes a common and effective method for the synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile from 4,6-dichloropyrimidine-5-carbonitrile.[1]

Materials:

-

4,6-dichloropyrimidine-5-carbonitrile (1 equivalent)

-

Dioxane

-

7N Ammonia in Methanol (5 equivalents)

-

Tetrahydrofuran (THF)

-

Hexane

-

Ethyl Acetate

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

-

Chromatography system (e.g., SP1 purification system)

Procedure:

-

Reaction Setup: Suspend 4,6-dichloropyrimidine-5-carbonitrile (e.g., 4.8 g, 27.59 mmol) in dioxane (e.g., 30 mL) in a round-bottom flask. Cool the mixture to 0°C using an ice bath.

-

Amination: Slowly add a 7N solution of ammonia in methanol (e.g., 20 mL, 140 mmol) dropwise to the cooled suspension over a period of 20 minutes.

-

Reaction: Stir the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.

-

Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure.

-

Initial Purification: Redissolve the crude product in tetrahydrofuran. A precipitate will form. Collect the precipitate by filtration and wash it with additional THF.

-

Solvent Removal: Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: Purify the resulting residue using a chromatography system. A typical gradient for elution is 20% to 80% ethyl acetate in hexane.

-

Final Product: The purified product is obtained as a white solid with a purity of up to 100%. A typical yield for this reaction is around 56%.[1]

Role in Drug Discovery and Organic Synthesis

4-Amino-6-chloropyrimidine-5-carbonitrile is a valuable reagent in organic synthesis, primarily serving as a precursor for more complex heterocyclic compounds. The pyrimidine scaffold is a common feature in a multitude of approved drugs and investigational molecules due to its ability to mimic the purine bases of DNA and RNA and interact with various biological targets.

Precursor for Kinase Inhibitors

A significant application of 4-Amino-6-chloropyrimidine-5-carbonitrile is in the synthesis of protein kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrimidine core of this compound is a key pharmacophore in many Aurora kinase and Polo-like kinase (PLK) inhibitors. These kinases are involved in cell cycle regulation, making them attractive targets for anticancer drug development.

The general strategy involves the sequential substitution of the chlorine atom at the 6-position and further modification of the amino and nitrile groups to generate diverse libraries of compounds for screening against various kinase targets.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile.

Caption: Synthesis workflow for 4-Amino-6-chloropyrimidine-5-carbonitrile.

Role as a Kinase Inhibitor Precursor

This diagram illustrates the logical relationship of how 4-Amino-6-chloropyrimidine-5-carbonitrile serves as a foundational building block in the synthesis of pyrimidine-based kinase inhibitors.

Caption: Role of 4-Amino-6-chloropyrimidine-5-carbonitrile in kinase inhibitor synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Amino-6-chloropyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of 4-amino-6-chloropyrimidine-5-carbonitrile, a key chemical intermediate in organic synthesis. The document details its chemical properties, a validated synthesis protocol, and its primary applications in research and development.

Chemical and Physical Properties

4-Amino-6-chloropyrimidine-5-carbonitrile is a substituted pyrimidine compound. Its key quantitative data are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₄ | [1] |

| Molecular Weight | 154.56 g/mol | [1] |

| CAS Number | 60025-09-4 | [1][2] |

| Appearance | White Solid | [2] |

| Melting Point | 200°C (decomposes) | [2][3] |

| Boiling Point (Predicted) | 402.4 ± 45.0 °C | [3] |

| Density (Predicted) | 1.53 g/cm³ | [3] |

Experimental Protocols

Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile

This protocol details a general procedure for the synthesis of the title compound from 4,6-dichloropyrimidine-5-carbonitrile.[2]

Materials:

-

4,6-dichloropyrimidine-5-carbonitrile

-

Dioxane

-

Methanol solution of ammonia (7 N)

-

Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

-

Ice bath

-

Rotary evaporator

-

SP1 purification system (or standard column chromatography setup)

Procedure:

-

Suspend 4,6-dichloropyrimidine-5-carbonitrile (e.g., 4.8 g, 27.59 mmol) in dioxane (30 mL) in a reaction vessel.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a 7 N methanol solution of ammonia (e.g., 20 mL, 140 mmol) dropwise over a period of 20 minutes while maintaining the temperature at 0°C.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30 minutes.

-

Upon reaction completion, remove the solvent using a rotary evaporator.

-

Redissolve the crude product in tetrahydrofuran. A precipitate may form at this stage.

-

Collect the precipitate by filtration and wash it with additional tetrahydrofuran.

-

Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue using column chromatography (e.g., SP1 purification system) with a gradient eluent of 20% to 80% ethyl acetate in hexane.

-

The final product is obtained as a white solid with a reported yield of 56%.[2]

Characterization:

-

The product can be characterized using Low-Resolution Mass Spectrometry (LRMS). The expected (M+1)⁺ peak is at m/z 155.[2]

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis and purification process for 4-amino-6-chloropyrimidine-5-carbonitrile.

Caption: Synthesis and Purification Workflow.

Applications in Research and Drug Development

4-Amino-6-chloropyrimidine-5-carbonitrile is primarily utilized as a versatile intermediate in organic synthesis.[2] The pyrimidine core is a fundamental scaffold in medicinal chemistry, and this compound's functional groups—an amino group, a chloro atom, and a nitrile—offer multiple reaction sites for building more complex molecules.

While specific biological activities for this exact compound are not extensively documented in the public domain, the pyrimidine-5-carbonitrile framework is a component of molecules investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Various pyrimidine-5-carbonitrile derivatives have been studied for their cytotoxic effects against leukemia and other cancer cell lines.[4]

-

Antimicrobial and Anti-inflammatory Activity: The pyrimidine nucleus is present in numerous compounds synthesized and evaluated for antimicrobial, anti-inflammatory, and antioxidant properties.[5]

-

Kinase Inhibitors: Thienopyrimidines, which can be synthesized from pyrimidine precursors, have been reported as potent inhibitors of protein kinases like Tie-2, which is involved in tumor angiogenesis.[6]

The development of efficient synthesis methods for pyrimidine derivatives remains an active area of research, driven by their potential in medicinal and agrochemical applications.[7][8]

Safety and Handling

This compound is intended for research and development use only.[1] Users should consult the full Material Safety Data Sheet (SDS) before handling. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are required. Work should be conducted in a well-ventilated area or a fume hood.[1]

References

- 1. 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE - Safety Data Sheet [chemicalbook.com]

- 2. 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | 60025-09-4 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-6-chloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 4-Amino-6-chloropyrimidine-5-carbonitrile, a key intermediate in synthetic organic chemistry and drug discovery.

Introduction

4-Amino-6-chloropyrimidine-5-carbonitrile is a substituted pyrimidine derivative with the molecular formula C₅H₃ClN₄.[1] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[2][3][4] The precise structural characterization of synthetic intermediates like 4-Amino-6-chloropyrimidine-5-carbonitrile is paramount for ensuring the desired outcome of subsequent reactions and the purity of final active pharmaceutical ingredients. This guide outlines the analytical techniques employed to confirm its molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-6-chloropyrimidine-5-carbonitrile is presented in the table below.

| Property | Value | Reference |

| CAS Number | 60025-09-4 | [1][5] |

| Molecular Formula | C₅H₃ClN₄ | [1] |

| Molecular Weight | 154.56 g/mol | [1] |

| Melting Point | 200°C (decomposes) | [5] |

| Appearance | White solid | [5] |

| Boiling Point (Predicted) | 402.4 ± 45.0 °C | [1] |

| Density (Predicted) | 1.53 g/cm³ | [1] |

Spectroscopic Data and Structure Elucidation

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For 4-Amino-6-chloropyrimidine-5-carbonitrile, the expected molecular ion peak would be observed.

-

Low-Resolution Mass Spectrometry (LRMS): An (M+1)⁺ peak at m/z 155 is consistent with the protonated molecule.[5] The presence of a chlorine atom would also result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for 4-Amino-6-chloropyrimidine-5-carbonitrile are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 | N-H | Stretching vibrations of the primary amine (NH₂) group, typically appearing as two distinct bands. |

| 2230 - 2210 | C≡N | Stretching vibration of the nitrile group. |

| 1680 - 1620 | C=N, C=C | Stretching vibrations of the pyrimidine ring. |

| 1650 - 1550 | N-H | Bending vibration of the primary amine group. |

| 850 - 750 | C-Cl | Stretching vibration of the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the amino protons and the proton on the pyrimidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H-2 proton of the pyrimidine ring |

| ~7.5 | Broad Singlet | 2H | NH₂ protons |

Note: The chemical shift of the amino protons can vary depending on the solvent and concentration and may be exchangeable with D₂O.

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C4-NH₂ |

| ~160 | C6-Cl |

| ~158 | C2 |

| ~115 | C≡N |

| ~90 | C5-CN |

Experimental Protocols

Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile[5]

This protocol describes a common method for the synthesis of the title compound.

Materials:

-

4,6-Dichloropyrimidine-5-carbonitrile

-

Dioxane

-

Methanol solution of ammonia (7 N)

-

Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

Procedure:

-

Suspend 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of dioxane and cool the mixture to 0°C in an ice bath.

-

Slowly add a 7 N methanol solution of ammonia (20 mL, 140 mmol) dropwise over 20 minutes.

-

Stir the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.

-

Remove the solvent by rotary evaporation.

-

Redissolve the crude product in tetrahydrofuran, which should cause a precipitate to form.

-

Collect the precipitate by filtration and wash it with additional tetrahydrofuran.

-

Remove the organic solvent from the filtrate under reduced pressure.

-

Purify the resulting residue using column chromatography (eluent: 20%-80% hexane-ethyl acetate gradient) to yield 4-amino-6-chloropyrimidine-5-carbonitrile as a white solid.

Visualizations

Chemical Structure

Caption: 2D structure of 4-Amino-6-chloropyrimidine-5-carbonitrile.

Synthesis Workflow

References

- 1. 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | 60025-09-4 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 4-Amino-6-chloropyrimidine-5-carbonitrile, a key intermediate in organic synthesis and drug discovery. The document outlines the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway: Amination of 4,6-dichloropyrimidine-5-carbonitrile

The principal and well-documented method for the synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile involves the selective amination of 4,6-dichloropyrimidine-5-carbonitrile. This reaction proceeds by nucleophilic aromatic substitution, where one of the chlorine atoms on the pyrimidine ring is displaced by an amino group.

The reaction is typically carried out using a solution of ammonia in an organic solvent at low temperatures to control selectivity and minimize side reactions. The starting material, 4,6-dichloropyrimidine-5-carbonitrile, is a readily available reagent.

Below is a detailed experimental protocol based on established laboratory procedures.

Experimental Protocol

Materials:

-

4,6-dichloropyrimidine-5-carbonitrile

-

Dioxane

-

Methanol solution of ammonia (7 N)

-

Tetrahydrofuran

-

Hexane

-

Ethyl acetate

-

Ice bath

-

Rotary evaporator

-

Chromatography system (e.g., SP1 purification system)

Procedure: [1]

-

A suspension of 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) is prepared in 30 mL of dioxane.

-

The mixture is cooled to 0 °C using an ice bath.

-

A 7 N methanol solution of ammonia (20 mL, 140 mmol) is added dropwise to the cooled suspension over a period of 20 minutes.

-

Following the addition, the reaction mixture is stirred at 0 °C for an additional 30 minutes.

-

Upon completion of the reaction, the solvent is removed using a rotary evaporator.

-

The crude product is redissolved in tetrahydrofuran, which may result in the formation of a precipitate.

-

The precipitate is collected by filtration and washed with additional tetrahydrofuran.

-

The organic solvent from the filtrate is again removed under reduced pressure.

-

The final residue is purified by column chromatography (e.g., using an SP1 purification system with a 20%-80% hexane-ethyl acetate gradient).

-

The purified product, 4-amino-6-chloropyrimidine-5-carbonitrile, is obtained as a white solid.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis protocol for easy reference and comparison.

| Parameter | Value |

| Starting Material | 4,6-dichloropyrimidine-5-carbonitrile |

| Molar Mass of Starting Material | 173.98 g/mol |

| Amount of Starting Material | 4.8 g (27.59 mmol) |

| Reagent | 7 N Ammonia in Methanol |

| Amount of Reagent | 20 mL (140 mmol) |

| Solvent | Dioxane |

| Solvent Volume | 30 mL |

| Reaction Temperature | 0 °C |

| Reaction Time | 50 minutes (20 min addition + 30 min stir) |

| Purification Method | Column Chromatography (Hexane/Ethyl Acetate) |

| Product Yield | 2.38 g |

| Molar Yield | 56% |

| Product Appearance | White Solid |

| Product Purity | 100% |

| Molecular Weight of Product | 154.56 g/mol |

| Melting Point | 200°C (decomposes)[1][2] |

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile.

Experimental Workflow Visualization

The diagram below outlines the sequential steps of the experimental procedure.

Caption: Experimental workflow for the synthesis.

References

The Synthetic Versatility of 4,6-Dichloropyrimidine-5-carbonitrile: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-5-carbonitrile is a highly versatile and reactive building block in modern medicinal chemistry. Its unique electronic properties and multiple reaction sites make it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, particularly those with significant therapeutic potential. The presence of two reactive chlorine atoms at positions 4 and 6, activated by the electron-withdrawing nitrile group at position 5, allows for selective and sequential nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the synthetic utility of 4,6-dichloropyrimidine-5-carbonitrile, focusing on its application in the development of kinase inhibitors and other biologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to facilitate its use in drug discovery and development.

Introduction

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its prevalence in biologically essential molecules such as nucleic acids and its ability to engage in various biological interactions.[1] 4,6-Dichloropyrimidine-5-carbonitrile (CAS 5305-45-3) has emerged as a critical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3] Its chemical structure, featuring two electrophilic carbon centers and a nitrile group, provides a platform for the strategic introduction of diverse functionalities, enabling the exploration of vast chemical spaces in the quest for novel drugs.[2] This document serves as a technical resource, consolidating key synthetic transformations and biological applications of this important precursor.

Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile

A robust and scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile has been developed, starting from the readily available 4,6-dihydroxypyrimidine.[3][4] The synthesis involves a Vilsmeier-Haack reaction to introduce a formyl group at the 5-position, followed by chlorination of the hydroxyl groups. The formyl group is then converted to the nitrile via an oxime intermediate.[4]

Experimental Protocol: Scalable Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile[4]

A frequently employed approach for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile begins with 4,6-dihydroxypyrimidine.[3][4] The process involves the following key steps:

-

Vilsmeier-Haack Reaction: 4,6-dihydroxypyrimidine is treated with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) to achieve both formylation at the 5-position and chlorination of the hydroxyl groups.[3]

-

Oxime Formation: The resulting 4,6-dichloro-5-formylpyrimidine is then reacted with hydroxylamine hydrochloride in an acidic aqueous solution to form the corresponding oxime.[4]

-

Dehydration to Nitrile: The oxime is subsequently dehydrated using a reagent such as thionyl chloride to yield the final product, 4,6-dichloropyrimidine-5-carbonitrile.[4]

A detailed, scalable process has been described in the literature, which is suitable for multikilogram-scale production.[3]

Synthetic Transformations and Applications

The two chlorine atoms of 4,6-dichloropyrimidine-5-carbonitrile exhibit differential reactivity, allowing for selective functionalization. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are the most common transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the nitrile group, facilitates SNAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.

| Entry | Nucleophile | Product | Yield (%) | Reference |

| 1 | Morpholine | 2-(Methylthio)-4-morpholino-6-phenyl-pyrimidine-5-carbonitrile | - | [3] |

| 2 | Hydrazine hydrate | 2-Hydrazinyl-4-morpholino-6-phenyl-pyrimidine-5-carbonitrile | - | [3] |

| 3 | Various amines | 2-Amino-4,6-disubstituted pyrimidine-5-carbaldehydes | - | [5] |

Note: Yields are not always reported in the provided search results.

Experimental Protocol: Synthesis of 2-Hydrazinyl-4-morpholino-6-phenyl-pyrimidine-5-carbonitrile[3]

A key intermediate, 2-(methylthio)-4-morpholino-6-phenyl-pyrimidine-5-carbonitrile, is first synthesized by reacting its chlorinated precursor with morpholine. This intermediate is then stirred with hydrazine hydrate in absolute ethanol for 3 hours, followed by refluxing until the odor of methyl mercaptan is no longer detectable, to yield the desired hydrazinyl product.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions are particularly useful for introducing aryl or heteroaryl moieties at the 4- and 6-positions, leading to the synthesis of compounds with significant biological activities, including kinase inhibition.

| Entry | Boronic Acid | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1 | Arylboronic acids | Pd(OAc)2/PPh3 | 4,6-Diarylpyrimidines | Reasonable | [6] |

| 2 | Arylboronic acids | Pd(PPh3)2Cl2 | 4,6-Diarylpyrimidines | Reasonable | [6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[6]

The Suzuki-Miyaura reaction of 4,6-dichloropyrimidines with arylboronic acids is typically carried out in the presence of a palladium catalyst such as Pd(OAc)2 with a phosphine ligand like PPh3, and a base such as K3PO4.[6] The reaction is generally performed in a suitable solvent system to afford the corresponding 4,6-diarylpyrimidines in reasonable yields.[6]

Application in the Synthesis of Kinase Inhibitors

4,6-Dichloropyrimidine-5-carbonitrile is a key precursor in the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Novel pyrimidine-5-carbonitrile derivatives synthesized from 4,6-dichloropyrimidine-5-carbonitrile have shown potent inhibitory activity against VEGFR-2.

| Compound | Target Cell Line (Colon Cancer) | IC50 (µM) | Target Cell Line (Breast Cancer) | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |

| 9d | HCT-116 | >1.14 | MCF-7 | >1.54 | - |

| 11e | HCT-116 | 1.14 | MCF-7 | 1.54 | 0.61 |

| 12b | HCT-116 | >1.14 | MCF-7 | >1.54 | 0.53 |

| 12d | HCT-116 | >1.14 | MCF-7 | >1.54 | - |

| Sorafenib (Standard) | HCT-116 | - | MCF-7 | - | - |

Note: Some IC50 values are presented as ranges in the source material.

The inhibition of VEGFR-2 by these compounds leads to the downregulation of downstream signaling pathways, resulting in reduced cell proliferation and induction of apoptosis.[2][7]

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Dual PI3K/mTOR Inhibitors

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Morpholinopyrimidine-5-carbonitrile derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[3]

Caption: The PI3K/Akt/mTOR signaling pathway and dual inhibition.

Aurora Kinase Inhibitors

Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to a reduction in the levels of oncoproteins like cMYC and MYCN.

Caption: General experimental workflow for drug discovery.

Conclusion

4,6-Dichloropyrimidine-5-carbonitrile is a powerhouse precursor in the synthesis of medicinally relevant compounds. Its predictable reactivity and amenability to a wide range of chemical transformations make it an ideal starting point for the construction of diverse molecular libraries. The successful application of this building block in the development of potent kinase inhibitors underscores its importance in modern drug discovery. This guide has provided a snapshot of its synthetic potential and biological applications, offering a valuable resource for chemists and pharmacologists working to develop the next generation of targeted therapeutics.

References

- 1. iris.unimore.it [iris.unimore.it]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Spectroscopic Data of 4-Amino-6-chloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Amino-6-chloropyrimidine-5-carbonitrile. The information is compiled from various sources to aid in the characterization and utilization of this compound in research and development. While a complete experimental dataset for this specific molecule is not publicly available, this guide presents a combination of reported data, expected values derived from analogous compounds, and general spectroscopic principles for pyrimidine derivatives.

Chemical Structure and Properties

-

IUPAC Name: 4-Amino-6-chloropyrimidine-5-carbonitrile

-

CAS Number: 60025-09-4

-

Molecular Formula: C₅H₃ClN₄

-

Molecular Weight: 154.56 g/mol

-

Appearance: White solid[1]

-

Melting Point: 200°C (with decomposition)[1]

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for 4-Amino-6-chloropyrimidine-5-carbonitrile.

Table 1: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| Low-Resolution Mass Spectrometry (LRMS) | ESI+ | 155 | [M+H]⁺ |

Table 2: Infrared (IR) Spectroscopy Data (Expected)

Based on characteristic vibrational frequencies of functional groups and data from similar pyrimidine derivatives, the following IR absorption bands are expected.[2][3][4]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3300 | Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching |

| 2230 - 2210 | Cyano (-C≡N) | C≡N Stretching |

| 1650 - 1550 | Pyrimidine Ring | C=N and C=C Stretching |

| 1450 - 1350 | Pyrimidine Ring | Ring Vibrations |

| 800 - 700 | C-Cl | C-Cl Stretching |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |

| ¹H | DMSO-d₆ | ~8.1 | Singlet | 1H | Pyrimidine C2-H |

| ¹H | DMSO-d₆ | ~7.3 | Broad Singlet | 2H | Amino (-NH₂) |

| ¹³C | DMSO-d₆ | ~160 | - | - | Pyrimidine C4 |

| ¹³C | DMSO-d₆ | ~158 | - | - | Pyrimidine C6 |

| ¹³C | DMSO-d₆ | ~155 | - | - | Pyrimidine C2 |

| ¹³C | DMSO-d₆ | ~117 | - | - | Cyano (-C≡N) |

| ¹³C | DMSO-d₆ | ~95 | - | - | Pyrimidine C5 |

Experimental Protocols

The following are detailed experimental protocols that can be employed for the spectroscopic analysis of 4-Amino-6-chloropyrimidine-5-carbonitrile.

A general procedure for the synthesis involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with ammonia.[1]

-

Suspend 4,6-dichloropyrimidine-5-carbonitrile (1 equivalent) in dioxane and cool the mixture to 0°C in an ice bath.

-

Slowly add a methanol solution of ammonia (7N, ~5 equivalents) dropwise over 20 minutes.

-

Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

-

Remove the solvent by rotary evaporation.

-

Redissolve the crude product in tetrahydrofuran, collect any precipitate by filtration, and remove the solvent again under reduced pressure.

-

Purify the residue using column chromatography (e.g., eluting with a hexane-ethyl acetate gradient) to yield the final product.[1]

A general protocol for obtaining the mass spectrum of pyrimidine derivatives is as follows:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

-

Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum. For labile protons like those in the amino group, a D₂O exchange experiment can be performed to confirm their signals.[5] For ¹³C NMR, a longer acquisition time may be necessary.

-

Analysis: Analyze the chemical shifts, multiplicities, and integrations of the signals to elucidate the structure.

Workflow and Logical Diagrams

The following diagrams, created using the DOT language, illustrate the synthesis and characterization workflow for 4-Amino-6-chloropyrimidine-5-carbonitrile.

Caption: Synthetic workflow for 4-Amino-6-chloropyrimidine-5-carbonitrile.

Caption: Experimental workflow for the spectroscopic characterization.

Potential Applications

4-Amino-6-chloropyrimidine-5-carbonitrile is primarily utilized as a research reagent in organic synthesis.[1] Its structural motifs are common in medicinal chemistry, and related pyrimidine derivatives have been investigated for various biological activities, including anticancer properties.[6] The functional groups present—an amino group, a chloro group, and a nitrile—offer multiple reaction sites for the synthesis of more complex heterocyclic compounds.

References

- 1. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Amino-6-chloropyrimidine-5-carbaldehyde | 14160-93-1 | NA57367 [biosynth.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-6-chloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Amino-6-chloropyrimidine-5-carbonitrile. Due to the limited availability of specific experimental data in public databases and literature, this guide presents a predicted spectrum based on the analysis of analogous structures and established principles of nuclear magnetic resonance spectroscopy. It also includes a comprehensive, generalized experimental protocol for the acquisition of such a spectrum and logical workflows for sample analysis.

Predicted ¹H NMR Spectral Data

The structure of 4-Amino-6-chloropyrimidine-5-carbonitrile contains two key proton environments: the protons of the amino group (-NH₂) and the aromatic proton on the pyrimidine ring. The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for 4-Amino-6-chloropyrimidine-5-carbonitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₂ | 7.0 - 8.5 | Broad Singlet | 2H | The chemical shift is highly variable and depends on the solvent and concentration. The signal may be broadened due to quadrupole effects of the nitrogen atom and chemical exchange. |

| H2 | 8.5 - 8.8 | Singlet | 1H | This proton is expected to be in the deshielded region of the spectrum due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom. |

Note: The predicted values are for a standard deuterated solvent such as DMSO-d₆ or CDCl₃.

Structural and Spectroscopic Rationale

The pyrimidine ring is an electron-deficient aromatic system, which generally leads to downfield chemical shifts for its ring protons. The presence of two nitrogen atoms in the ring, along with the electron-withdrawing chloro and cyano groups, further deshields the remaining ring proton (H2). The amino group is an electron-donating group, but its effect on the H2 proton is minimal due to its position. The protons of the amino group are exchangeable and their signal can be confirmed by a D₂O exchange experiment, where the peak would disappear from the spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a pyrimidine derivative like 4-Amino-6-chloropyrimidine-5-carbonitrile.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar compounds include Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those in an amino group.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Number of Scans: 16 to 64 scans are usually adequate to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Chemical Shift Referencing: Reference the spectrum using the internal standard (TMS at 0 ppm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of 4-Amino-6-chloropyrimidine-5-carbonitrile, incorporating ¹H NMR spectroscopy as a key analytical technique.

Caption: Logical workflow for the synthesis and characterization of 4-Amino-6-chloropyrimidine-5-carbonitrile.

Signaling Pathway of ¹H NMR Analysis

The diagram below illustrates the conceptual pathway from the molecular structure of 4-Amino-6-chloropyrimidine-5-carbonitrile to its expected ¹H NMR signals.

Caption: Conceptual pathway from molecular structure to predicted ¹H NMR signals.

Purity Analysis of 4-Amino-6-chloropyrimidine-5-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 4-Amino-6-chloropyrimidine-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines potential impurities, detailed experimental protocols for their identification and quantification, and a structured approach to data presentation.

Introduction

4-Amino-6-chloropyrimidine-5-carbonitrile (CAS No: 60025-09-4, Molecular Formula: C₅H₃ClN₄) is a substituted pyrimidine that serves as a critical building block in medicinal chemistry. Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide details the analytical methodologies required to comprehensively assess the purity of this intermediate.

Potential Impurities

Based on the common synthetic route starting from 4,6-dichloropyrimidine-5-carbonitrile and its reaction with ammonia, several process-related impurities may be present in the final product. Understanding the impurity profile is the first step in developing a robust analytical control strategy.

Table 1: Potential Process-Related Impurities

| Impurity Name | Structure | Origin |

| Impurity A: 4,6-dichloropyrimidine-5-carbonitrile |  | Unreacted starting material |

| Impurity B: 6-Amino-4-chloropyrimidine-5-carbonitrile |  | Positional isomer of the main compound |

| Impurity C: 4,6-diaminopyrimidine-5-carbonitrile |  | Over-reaction or di-substitution byproduct |

Quantitative Data Summary

A typical batch of 4-Amino-6-chloropyrimidine-5-carbonitrile should be analyzed for the presence and quantity of the aforementioned impurities. The following table summarizes representative quantitative data obtained from High-Performance Liquid Chromatography (HPLC) analysis.

Table 2: Representative Purity Profile of 4-Amino-6-chloropyrimidine-5-carbonitrile

| Compound | Retention Time (min) | Area (%) | Specification |

| Impurity A | 8.2 | 0.08 | ≤ 0.15% |

| Impurity B | 5.1 | 0.12 | ≤ 0.20% |

| Impurity C | 2.5 | 0.05 | ≤ 0.10% |

| 4-Amino-6-chloropyrimidine-5-carbonitrile | 4.5 | 99.70 | ≥ 99.0% |

| Unknown Impurities | - | < 0.05 | ≤ 0.10% |

| Total Impurities | - | 0.30 | ≤ 1.0% |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This gradient reverse-phase HPLC method is suitable for the separation and quantification of 4-Amino-6-chloropyrimidine-5-carbonitrile and its potential impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 10 90 12 90 12.1 10 | 15 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS can be employed to identify and quantify volatile and semi-volatile impurities. Derivatization may be necessary for polar analytes to improve their thermal stability and chromatographic behavior.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-450 amu.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or perform derivatization (e.g., silylation) if required.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct method for determining the purity of the main component without the need for a reference standard of the analyte itself, by using a certified internal standard.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid).

-

Procedure:

-

Accurately weigh the sample and the internal standard into a vial.

-

Dissolve the mixture in a known volume of DMSO-d₆.

-

Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.

-

Visualizations

The following diagrams illustrate the logical workflow of the purity analysis process and a conceptual representation of the analytical separation.

Caption: Workflow for the purity analysis of 4-Amino-6-chloropyrimidine-5-carbonitrile.

Caption: Conceptual representation of HPLC separation of the main compound and its impurities.

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-5-carbonitriles

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrimidine-5-carbonitriles, a core heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. From its roots in classical multicomponent reactions to its modern applications in targeted therapies, this document details the key synthetic milestones, experimental protocols, and the biological significance of this versatile chemical entity.

Executive Summary

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Its discovery is not marked by a single event, but rather by the logical extension of foundational nineteenth-century organic reactions to new substrates in the twentieth century. The introduction of malononitrile into the Biginelli reaction, a classic multicomponent synthesis first reported in 1893, proved to be a pivotal moment, paving the way for the efficient construction of this heterocyclic system. This guide traces this history, provides detailed modern and classical synthetic protocols, and presents key quantitative data for researchers. Furthermore, it explores the role of the pyrimidine-5-carbonitrile core as a platform for developing targeted therapies by examining the signaling pathways modulated by its derivatives.

Historical Perspective and Key Discoveries

The story of pyrimidine-5-carbonitriles is intrinsically linked to the development of multicomponent reactions. The most significant of these is the Biginelli reaction, first described by the Italian chemist Pietro Biginelli in 1891.[1] This one-pot synthesis traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2]

The crucial innovation leading to the pyrimidine-5-carbonitrile scaffold was the substitution of the β-ketoester with a reactant bearing a nitrile group, specifically malononitrile (propanedinitrile). While the exact date of this first specific application is not clearly documented in a singular discovery paper, the use of active methylene compounds like malononitrile in condensations became more widespread in the early to mid-20th century. This adaptation of the Biginelli reaction provides a direct and efficient route to 6-amino- or 6-hydroxypyrimidine-5-carbonitrile derivatives.

The general reaction involves the condensation of an aldehyde, malononitrile, and a molecule containing an amidine moiety (such as urea, thiourea, or guanidine). This approach has become a cornerstone for the synthesis of this class of compounds due to its operational simplicity and the diversity of substituents that can be introduced.[3][4]

Synthetic Methodologies and Experimental Protocols

The synthesis of pyrimidine-5-carbonitriles is dominated by one-pot, three-component condensation reactions. Below are detailed protocols for both classical and modern variations.

Classical Biginelli-Type Synthesis (Thiourea-based)

This protocol describes the synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a common precursor.[1]

Reactants:

-

Benzaldehyde (0.01 mol)

-

Malononitrile (0.01 mol)

-

Thiourea (0.01 mol)

-

Potassium Carbonate (K₂CO₃) (0.01 mol) as catalyst

-

Ethanol as solvent

Procedure:

-

A solution of benzaldehyde, malononitrile, thiourea, and potassium carbonate in ethanol is prepared.

-

The mixture is heated at reflux for approximately 19 hours.

-

During the reaction, a potassium salt of the product precipitates.

-

The precipitate is filtered off and washed with ethanol.

-

The collected salt is then dissolved in hot water and acidified with acetic acid to precipitate the final product.

-

The product is filtered, washed with water, and dried.

Modern Solvent-Free Catalytic Synthesis

This protocol offers a more environmentally friendly approach, utilizing a solid acid catalyst under solvent-free conditions.[5][6]

Reactants:

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

-

Malononitrile (1.2 mmol)

-

Urea (1.8 mmol)

-

Bone char-supported sulfonic acid catalyst (0.4 mol%)

Procedure:

-

The aromatic aldehyde, malononitrile, urea, and the catalyst are combined in a reaction vessel.

-

The mixture is heated under solvent-free conditions at 100°C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is washed with water and then recrystallized from a suitable solvent like ethanol to afford the pure pyrimidine-5-carbonitrile derivative.

Logical Workflow for Synthesis Protocol

Caption: General workflow for the synthesis of pyrimidine-5-carbonitriles.

Quantitative Data Summary

The following tables summarize yields and reaction conditions for the synthesis of various pyrimidine-5-carbonitrile derivatives from selected publications.

Table 1: Synthesis of 6-Amino-4-aryl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

| Aryl Group (at C4) | Amidine Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Phenyl | Thiourea | K₂CO₃ | Ethanol | 19 | 98 | [1] |

| 4-Chlorophenyl | Urea | Bone char-nPrN-SO₃H | Solvent-free | 0.5 | 94 | [6] |

| 4-Methoxyphenyl | Thiourea | NH₄Cl | Solvent-free | 4 | 78 | [7] |

| 3-Nitrophenyl | Urea | NH₄Cl | Solvent-free | 3.5 | 92 | [7] |

| Phenyl | Benzamidine HCl | Fe₃O₄ nanoparticles | Solvent-free | 0.33 | 94 | [3][4] |

Table 2: Biological Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Compound 4e | EGFR/COX-2 | Colo 205 | 1.66 | [8] |

| Compound 4f | EGFR/COX-2 | Colo 205 | 1.83 | [8] |

| Compound 11b | EGFR (WT & T790M) | A549 | 2.4 | [9] |

| Compound 10b | EGFR | HepG2 | 3.56 | [4] |

Signaling Pathways and Biological Significance

The pyrimidine-5-carbonitrile core itself is generally considered a pharmacologically inert scaffold. Its significance lies in its rigid structure and the specific spatial orientation it provides for various substituents. These substituents are responsible for the biological activity by interacting with specific targets, such as enzyme active sites or protein receptors.

Derivatives of pyrimidine-5-carbonitrile have been extensively explored as inhibitors of key signaling pathways implicated in cancer and inflammation.

EGFR Inhibition Pathway

A prominent application of this scaffold is in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][8][9] EGFR is a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation. Pyrimidine-5-carbonitrile derivatives are designed to compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell growth and survival.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.

COX-2 Inhibition Pathway

Certain pyrimidine-5-carbonitrile derivatives have been developed as selective inhibitors of Cyclooxygenase-2 (COX-2).[8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: Mechanism of COX-2 inhibition by a pyrimidine-5-carbonitrile derivative.

Conclusion

The pyrimidine-5-carbonitrile scaffold has a rich history rooted in the fundamental principles of organic synthesis. Its journey from a product of adapted classical reactions to a central component in modern drug design highlights its enduring utility. The multicomponent synthesis, particularly the Biginelli reaction with malononitrile, remains a highly efficient and versatile method for its preparation. The ability to readily functionalize the pyrimidine ring at multiple positions has allowed for the development of potent and selective inhibitors of various biological targets, cementing its role as a privileged structure in medicinal chemistry. This guide serves as a foundational resource for researchers looking to understand and exploit the potential of this remarkable heterocyclic system.

References

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. growingscience.com [growingscience.com]

- 4. scispace.com [scispace.com]

- 5. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

The Pivotal Role of 4-Amino-6-chloropyrimidine-5-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of pyrimidine-based building blocks, 4-Amino-6-chloropyrimidine-5-carbonitrile has emerged as a particularly valuable intermediate. Its unique combination of reactive sites—a nucleophilic amino group, an electrophilic chloro substituent, and a cyano group—provides medicinal chemists with a versatile platform for the synthesis of diverse and complex molecular architectures. This technical guide delves into the synthesis, chemical properties, and, most importantly, the significant role of 4-Amino-6-chloropyrimidine-5-carbonitrile in the development of targeted therapies, with a focus on kinase inhibitors for the treatment of cancer and other proliferative diseases.

Synthesis and Chemical Properties

4-Amino-6-chloropyrimidine-5-carbonitrile is a stable, white solid that is readily synthesized from commercially available starting materials. A common synthetic route involves the treatment of 4,6-dichloropyrimidine-5-carbonitrile with ammonia.[1] The selective displacement of one chlorine atom is achieved under controlled conditions, yielding the desired product.

The reactivity of 4-Amino-6-chloropyrimidine-5-carbonitrile is characterized by the differential electrophilicity of its carbon atoms and the nucleophilicity of the amino group. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This reaction is a cornerstone of its application in medicinal chemistry, enabling the facile generation of libraries of compounds with diverse functionalities. Furthermore, the amino group can be acylated or alkylated, and the cyano group can be hydrolyzed or reduced, offering additional avenues for structural modification.

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary application of 4-Amino-6-chloropyrimidine-5-carbonitrile in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine ring of 4-Amino-6-chloropyrimidine-5-carbonitrile often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases to block their activity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have reported the synthesis of potent VEGFR-2 inhibitors using 4-Amino-6-chloropyrimidine-5-carbonitrile as a starting material. The general synthetic strategy involves the displacement of the chloro group with a variety of amine-containing fragments.

Below is a table summarizing the in vitro activity of representative VEGFR-2 inhibitors derived from pyrimidine-5-carbonitrile scaffolds.

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 11c | VEGFR-2 | 1.38 ± 0.03 | - | [2] |

| 11e | VEGFR-2 | 0.61 ± 0.01 | - | [2] |

| 12b | VEGFR-2 | 0.53 ± 0.07 | - | [2] |

| 12c | VEGFR-2 | 0.74 ± 0.15 | - | [2] |

| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 | - | [2] |

The following diagram illustrates the general workflow for the synthesis of VEGFR-2 inhibitors starting from a 4-chloro-pyrimidine-5-carbonitrile derivative.

The VEGFR-2 signaling pathway is a complex cascade of events initiated by the binding of VEGF. Inhibition of this pathway blocks downstream signaling, leading to a reduction in angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[3] Pyrimidine-5-carbonitrile derivatives have been extensively explored as EGFR inhibitors. The 4-amino group and the pyrimidine nitrogen atoms often form crucial hydrogen bonds with the hinge region of the EGFR kinase domain.

The following table presents the inhibitory activity of some pyrimidine-5-carbonitrile derivatives against EGFR.

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 4e | EGFRwt | - | Colo 205 | [4] |

| 4f | EGFRwt | - | Colo 205 | [4] |

| 10b | EGFR | 0.00829 | HepG2 | [5] |

| Gefitinib (Reference) | EGFR | - | - | [6] |

| Erlotinib (Reference) | EGFR | 0.00283 | - | [5] |

The EGFR signaling pathway involves a cascade of phosphorylation events that ultimately lead to cell proliferation.

Aurora Kinase Inhibitors

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[7] Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells. The 4-amino-6-substituted-pyrimidine-5-carbonitrile scaffold has been successfully employed in the design of potent Aurora kinase inhibitors.

The table below shows the activity of representative pyrimidine-based Aurora kinase inhibitors.

| Compound ID | Target | IC50 (nM) | Reference |

| PHA-739358 | Aurora A, B, C | 13, 79, 61 | [5] |

| AMG 900 | Aurora A, B, C | 5, 4, 1 | [8] |

| VX-680 | Aurora A, B, C | Ki = 0.7, 18, 4.6 | [5] |

The Aurora kinase signaling pathway is central to the control of mitotic events.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

The substitution of the chlorine atom at the 6-position of 4-Amino-6-chloropyrimidine-5-carbonitrile is a key reaction. A general protocol is as follows:

-

To a solution of 4-Amino-6-chloropyrimidine-5-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the desired amine (1.1-1.5 eq).

-

A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq), is added to the reaction mixture.

-

The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-substituted-pyrimidine-5-carbonitrile derivative.[7]

General Procedure for In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.

-

A kinase reaction is set up containing the kinase, a substrate, ATP, and the test compound at various concentrations in a kinase buffer.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is then added to convert the generated ADP back to ATP and generate a luminescent signal using a luciferase/luciferin reaction.

-

The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[9]

General Procedure for Cell Viability (MTT) Assay

The cytotoxic effects of the synthesized compounds on cancer cell lines are often assessed using the MTT assay.[10]

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined.

The following diagram illustrates the workflow of a typical MTT assay.

Conclusion

4-Amino-6-chloropyrimidine-5-carbonitrile is a highly valuable and versatile building block in medicinal chemistry. Its facile synthesis and tunable reactivity have made it a cornerstone in the development of a wide range of therapeutic agents, most notably kinase inhibitors. The ability to readily introduce diverse substituents at the 6-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. As our understanding of the molecular drivers of disease continues to grow, the strategic application of scaffolds like 4-Amino-6-chloropyrimidine-5-carbonitrile will undoubtedly continue to fuel the discovery and development of novel and effective medicines.

References

- 1. rupress.org [rupress.org]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorbyt.com [biorbyt.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Amino-6-chloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloropyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic placement of reactive functional groups—a nucleophilic amino group, an electrophilic chloro substituent, and a cyano group—offers multiple avenues for chemical modification. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and other therapeutics. The chloro group at the 6-position is particularly amenable to displacement via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

These application notes provide detailed protocols for key synthetic transformations of 4-amino-6-chloropyrimidine-5-carbonitrile, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The information is intended to guide researchers in the efficient synthesis and exploration of novel pyrimidine-based compounds for drug development programs.

Synthesis of Starting Material: 4-Amino-6-chloropyrimidine-5-carbonitrile

The starting material can be synthesized from 4,6-dichloropyrimidine-5-carbonitrile through a selective nucleophilic substitution of one chloro group with ammonia.

Experimental Protocol

A suspension of 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of dioxane is cooled to 0 °C in an ice bath. A 7 N solution of ammonia in methanol (20 mL, 140 mmol) is added dropwise over 20 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes. Upon completion, the solvent is removed under reduced pressure. The crude product is redissolved in tetrahydrofuran, and any precipitate is removed by filtration. After solvent evaporation, the residue is purified by column chromatography (eluent: 20%-80% hexane-ethyl acetate gradient) to yield 4-amino-6-chloropyrimidine-5-carbonitrile as a white solid (2.38 g, 56% yield).[1]

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring and the cyano group facilitates the displacement of the chloride at the 6-position by various nucleophiles.

General Reaction Scheme

Experimental Protocol: Synthesis of 4-Amino-6-(substituted-amino)pyrimidine-5-carbonitriles

-

To a solution of 4-amino-6-chloropyrimidine-5-carbonitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or NMP; 5 mL), add the desired amine (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (2.0 mmol).

-

The reaction mixture is heated to a temperature between 80 °C and 120 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-(substituted-amino)pyrimidine-5-carbonitrile derivative.

Data Presentation: SNAr Reactions

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | DMF | 100 | 6 | 85 |

| 2 | Benzylamine | Ethanol | 80 | 8 | 92 |

| 3 | Morpholine | NMP | 120 | 4 | 88 |

| 4 | Piperidine | Ethanol | 80 | 6 | 95 |

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the chloropyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl substituents at the 6-position.

General Reaction Scheme

Experimental Protocol: Synthesis of 4-Amino-6-arylpyrimidine-5-carbonitriles

-

In a flame-dried Schlenk flask or microwave vial, combine 4-amino-6-chloropyrimidine-5-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ or Cs₂CO₃ (2.0 mmol).[2]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water (e.g., 4:1 v/v).

-

The reaction mixture is heated to 80-120 °C (conventional heating) or irradiated in a microwave reactor (100-150 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the 4-amino-6-arylpyrimidine-5-carbonitrile derivative.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | 8 | 85 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 10 | 72 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 88 |

Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is highly versatile for coupling a wide range of primary and secondary amines to the pyrimidine core, often under milder conditions than traditional SNAr reactions.

General Reaction Scheme

Experimental Protocol: Synthesis of 4-Amino-6-(N-aryl/alkylamino)pyrimidine-5-carbonitriles

-

To a flame-dried Schlenk tube, add 4-amino-6-chloropyrimidine-5-carbonitrile (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.02-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.04-0.10 mmol), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2.0 mmol).

-

The tube is sealed, evacuated, and backfilled with an inert gas.

-

A degassed anhydrous solvent such as toluene or dioxane is added.

-

The reaction mixture is heated at 80-110 °C until completion, as monitored by TLC or LC-MS.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to give the desired aminated pyrimidine derivative.

Data Presentation: Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 4 | 90 |

| 2 | N-Methylaniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 12 | 75 |

| 3 | Indoline | Pd₂(dba)₃ / SPhos | NaOt-Bu | Toluene | 90 | 6 | 88 |

| 4 | Hexylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 8 | 82 |

Visualizations